4-(3-Oxobutanoyl)benzoic acid
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Overview
Description
4-(3-Oxobutanoyl)benzoic acid is an organic compound featuring a benzene ring substituted with a carboxylic acid group and a 3-oxobutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Oxobutanoyl)benzoic acid typically involves the acylation of benzoic acid derivatives. One common method is the Friedel-Crafts acylation, where benzoic acid reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Oxobutanoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
4-(3-Oxobutanoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Oxobutanoyl)benzoic acid involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with similar reactivity but lacking the 3-oxobutanoyl group.
4-Acetylbenzoic Acid: Similar structure but with an acetyl group instead of the 3-oxobutanoyl group.
4-(4-Hydroxyphenyl)butanoic Acid: Contains a hydroxy group, offering different reactivity and applications.
Uniqueness: 4-(3-Oxobutanoyl)benzoic acid is unique due to the presence of both a carboxylic acid group and a 3-oxobutanoyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
64542-27-4 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-(3-oxobutanoyl)benzoic acid |
InChI |
InChI=1S/C11H10O4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
ZDOJWDUQXPDNIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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